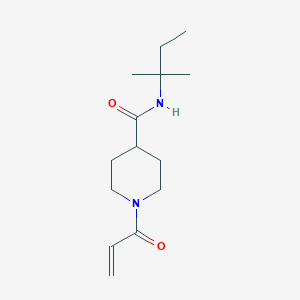
6-Chloro-2-(trifluoromethyl)pyridin-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(trifluoromethyl)pyridin-3-amine is a chemical compound with the CAS Number: 117519-13-8 . It has a molecular weight of 196.56 and its linear formula is C6H4ClF3N2 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 6-Chloro-2-(trifluoromethyl)pyridin-3-amine, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis process involves direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis
The molecular structure of 6-Chloro-2-(trifluoromethyl)pyridin-3-amine is represented by the linear formula C6H4ClF3N2 . This indicates that the molecule is composed of six carbon atoms, four hydrogen atoms, one chlorine atom, three fluorine atoms, and two nitrogen atoms.Physical And Chemical Properties Analysis
6-Chloro-2-(trifluoromethyl)pyridin-3-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
Studies have utilized 6-Chloro-2-(trifluoromethyl)pyridin-3-amine hydrochloride as a starting point or intermediary in the synthesis of complex molecules. For example, research by Movassaghi, Hill, and Ahmad (2007) describes a single-step conversion of various N-vinyl and N-aryl amides to corresponding pyridine and quinoline derivatives. This process involves amide activation and demonstrates compatibility with sensitive substrates and a variety of functional groups, showcasing the versatility of pyridine derivatives in synthetic chemistry (Movassaghi, Hill, & Ahmad, 2007).
Study of Chemical Reactions
The compound has been instrumental in studying chemical reactions, such as nucleophilic displacement and amine or ammonia reactions with chloro(trifluoromethyl)pyridines. Dunn (1999) investigated the activating effect of trifluoromethyl groups in these compounds, demonstrating the selective and efficient reactions leading to various derivatives. This research provides insight into the reactivity and potential applications of pyridine derivatives in chemical synthesis (Dunn, 1999).
Development of Materials
The compound also finds application in the development of new materials with specific properties. For instance, research on hyperbranched polyimides for gas separation applications utilized tris(4-aminophenyl)amine (TAPA) and dianhydride monomers to create aromatic hyperbranched polyimides. This study, by Fang, Kita, and Okamoto (2000), highlights the potential of using pyridine derivatives in creating materials with applications in gas separation technologies (Fang, Kita, & Okamoto, 2000).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of novel molecules as inhibitors of ns5b in potential treatment of hepatitis c .
Mode of Action
It’s known that the trifluoromethylpyridine (tfmp) moiety, which this compound contains, plays a significant role in the biological activities of various agrochemical and pharmaceutical ingredients .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of novel molecules that inhibit ns5b, a non-structural protein encoded by hepatitis c virus, thereby potentially affecting the viral replication pathway .
Result of Action
It’s known that compounds with similar structures have shown inhibitory effects on ns5b, a non-structural protein encoded by hepatitis c virus .
Propiedades
IUPAC Name |
6-chloro-2-(trifluoromethyl)pyridin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2.ClH/c7-4-2-1-3(11)5(12-4)6(8,9)10;/h1-2H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIYVQDZEQWZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C(F)(F)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2782899.png)
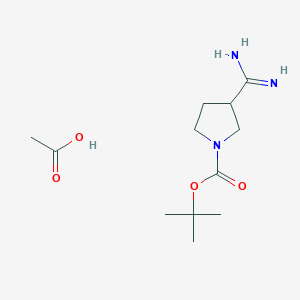
![Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate;hydrochloride](/img/structure/B2782901.png)
![5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine](/img/structure/B2782904.png)
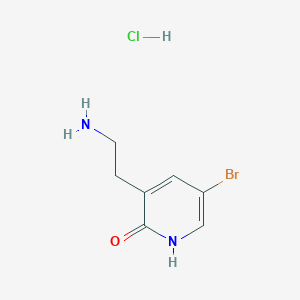
![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2782907.png)
![2-Methoxyethyl 5-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2782909.png)
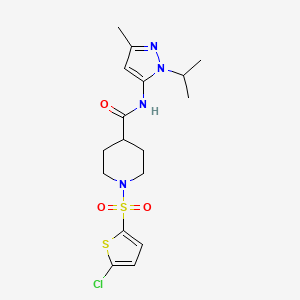
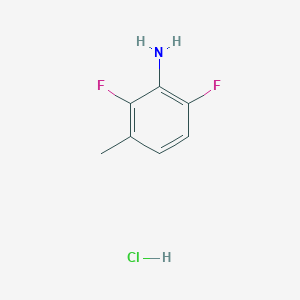
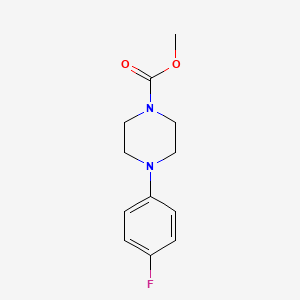
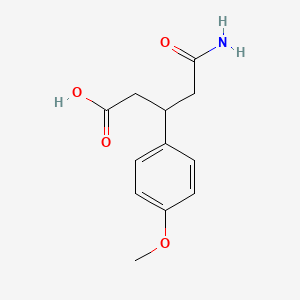
![N-(3-methoxybenzyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2782916.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2782917.png)
